molecular formula C14H9NO4 B3193535 5-Hydroxy-2-(4-hydroxyphenyl)isoindoline-1,3-dione CAS No. 72823-31-5

5-Hydroxy-2-(4-hydroxyphenyl)isoindoline-1,3-dione

Cat. No.: B3193535
CAS No.: 72823-31-5
M. Wt: 255.22 g/mol
InChI Key: OCIADEXDJJEVOY-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(4-hydroxyphenyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C14H9NO4 and its molecular weight is 255.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

72823-31-5

Molecular Formula

C14H9NO4

Molecular Weight

255.22 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H9NO4/c16-9-3-1-8(2-4-9)15-13(18)11-6-5-10(17)7-12(11)14(15)19/h1-7,16-17H

InChI Key

OCIADEXDJJEVOY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)O)O

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a stirred dry flask under N2, to a solution of 54.5 g p-aminophenol (0.5 mole) in 500 ml dry pyridine was added over 10 min at room temperature 82.0 g powdered 4-hydroxyphthalic anhydride (0.31 mole) and the mixture refluxed 5 hr. This black solution was cooled, poured into 1500 ml water, acidified with HCl, filtered, washed, and dried. M.P. 302°-304° C. Recrystallization was unnecessary. Yield 104 g, 82%.
Quantity
54.5 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 4-hydroxyphthalic acid (3.00 g) and 4-aminophenol (1.98 g) in glacial acetic acid (15 mL) was heated under nitrogen at 120° C. for 1.5 h. The brown reaction solution was cooled to room temperature, poured into water (200 mL) and allowed to sit undisturbed for 30 min. The precipitate was collected by filtration and washed with water (2×60 mL). The solid was dried under high vacuum at 50° C. for 18 h yielding the title compound (3.14 g) as a tan solid. 1H NMR (DMSO-d6): 10.99 (s, 1H), 9.72 (s, 1H), 7.76 (d, 1H, J=7.8 Hz), 7.18 (m, 4M), 6.86 (m, 2H); MS: 256 (MH+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

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